molecular formula C18H10INO2 B11111199 2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione

Cat. No.: B11111199
M. Wt: 399.2 g/mol
InChI Key: YEDDMLXYYBHBCI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindoles Isoindoles are nitrogen-containing heterocycles that have attracted significant attention due to their presence in various natural products and bioactive compounds

Chemical Reactions Analysis

Types of Reactions

2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation states.

    Reduction: Reduction reactions can modify the functional groups attached to the isoindole core.

    Substitution: The iodophenyl group can participate in substitution reactions, such as nucleophilic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents such as sodium iodide in acetone can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield isoindole derivatives with different functional groups, while substitution reactions can introduce various substituents onto the phenyl ring.

Mechanism of Action

The mechanism of action of 2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylisoindole: Lacks the iodine substituent, resulting in different chemical properties and reactivity.

    2-(4-Bromophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione:

    2-(4-Chlorophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione: Contains a chlorine atom, which affects its chemical behavior compared to the iodine-containing compound.

Uniqueness

The presence of the iodophenyl group in 2-(4-iodophenyl)-1H-benzo[f]isoindole-1,3(2H)-dione imparts unique chemical properties, such as increased reactivity in substitution reactions and potential for forming heavy atom interactions. This makes it distinct from other similar compounds and valuable for specific research applications.

Properties

Molecular Formula

C18H10INO2

Molecular Weight

399.2 g/mol

IUPAC Name

2-(4-iodophenyl)benzo[f]isoindole-1,3-dione

InChI

InChI=1S/C18H10INO2/c19-13-5-7-14(8-6-13)20-17(21)15-9-11-3-1-2-4-12(11)10-16(15)18(20)22/h1-10H

InChI Key

YEDDMLXYYBHBCI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C3C(=CC2=C1)C(=O)N(C3=O)C4=CC=C(C=C4)I

Origin of Product

United States

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